
(3S,4S)-1-benzyl-4-(benzylamino)piperidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-1-benzyl-4-(benzylamino)piperidin-3-ol is a chiral piperidine derivative. Compounds of this nature are often studied for their potential pharmacological properties, including their roles as intermediates in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-benzyl-4-(benzylamino)piperidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Benzylation: The piperidine ring is benzylated using benzyl bromide in the presence of a base such as sodium hydride.
Amine Introduction:
Chiral Resolution: The final step involves chiral resolution to obtain the (3S,4S) enantiomer, which can be achieved using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening for chiral resolution.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Used in the production of fine chemicals and as a building block for more complex compounds.
作用機序
The mechanism of action of (3S,4S)-1-benzyl-4-(benzylamino)piperidin-3-ol would depend on its specific biological target. Generally, such compounds may interact with receptors or enzymes, modulating their activity. The benzyl and benzylamino groups can enhance binding affinity to specific molecular targets, influencing pathways involved in neurotransmission or enzyme regulation.
類似化合物との比較
Similar Compounds
- (3S,4S)-1-benzyl-4-(methylamino)piperidin-3-ol
- (3S,4S)-1-benzyl-4-(ethylamino)piperidin-3-ol
- (3S,4S)-1-benzyl-4-(propylamino)piperidin-3-ol
Uniqueness
(3S,4S)-1-benzyl-4-(benzylamino)piperidin-3-ol is unique due to its specific substitution pattern, which can influence its pharmacological properties and binding affinity to molecular targets. The presence of the benzylamino group may confer distinct biological activity compared to other similar compounds.
特性
分子式 |
C19H24N2O |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
(3S,4S)-1-benzyl-4-(benzylamino)piperidin-3-ol |
InChI |
InChI=1S/C19H24N2O/c22-19-15-21(14-17-9-5-2-6-10-17)12-11-18(19)20-13-16-7-3-1-4-8-16/h1-10,18-20,22H,11-15H2/t18-,19-/m0/s1 |
InChIキー |
HUVGDTRCZVNHGX-OALUTQOASA-N |
異性体SMILES |
C1CN(C[C@@H]([C@H]1NCC2=CC=CC=C2)O)CC3=CC=CC=C3 |
正規SMILES |
C1CN(CC(C1NCC2=CC=CC=C2)O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13915942.png)

![Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B13915956.png)
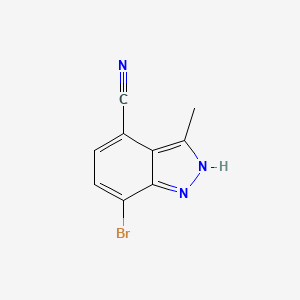
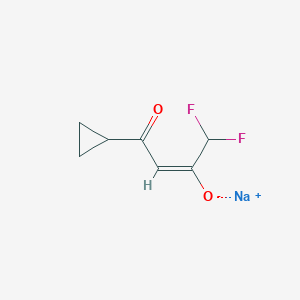
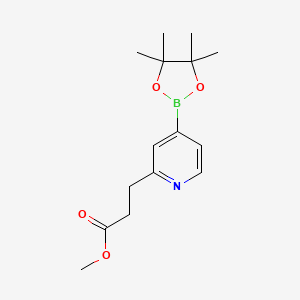
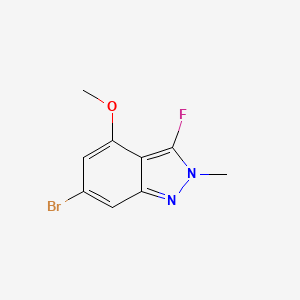
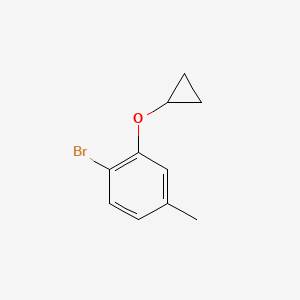
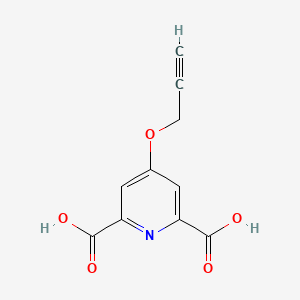


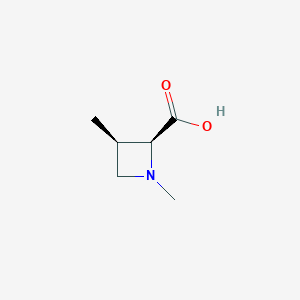
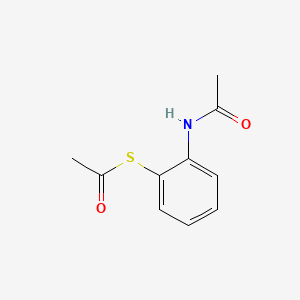
![2-(7-Bromobenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B13916038.png)
